molecular formula C9H6BrNO3 B1287836 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 22721-17-1

6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1287836
CAS No.: 22721-17-1
M. Wt: 256.05 g/mol
InChI Key: DPPLNMPUIUGPAO-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 22721-17-1) is a benzoxazine-dione derivative that serves as a versatile synthetic intermediate in medicinal chemistry and antimicrobial research. The benzoxazine-2,4-dione scaffold is recognized for a broad spectrum of biological activities, including antipsychotic, antitumor, and antimycobacterial properties . As a key structural motif, it is frequently employed in the synthesis of more complex heterocyclic systems, such as novel azo-linked compounds, utilizing innovative and green synthetic methodologies . The specific inclusion of a bromine atom at the 6-position is of particular research interest. Studies on analogous scaffolds, such as 4-hydroxy-2-quinolinones, have demonstrated that bromination can significantly enhance biological activity. Research indicates that brominated analogs exhibit superior antifungal and antibacterial properties, potentially due to a metal(II)-dependent mechanism that increases their potency . This makes this compound a valuable precursor for investigating new antimicrobial agents, especially in the development of compounds with activity against resistant pathogens . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use. Researchers should handle this compound with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

6-bromo-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPLNMPUIUGPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589796
Record name 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22721-17-1
Record name 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. Key examples include:

ReagentConditionsProduct FormedYieldSource
4-MorpholinoanilineReflux in methanol/H₂SO₄6-Bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one100%
Cyclohexanamine110°C, triethoxymethane6-Bromo-3-cyclohexylquinazolin-4(3H)-one34%
2-Aminobenzoic acidNaOH, H₂O, 80°CUnsymmetrical dibenzo[b,f] diazocine-6,12-dione71–89%

Key Findings :

  • Reactions with amines typically require elevated temperatures or basic conditions to facilitate nucleophilic attack at the brominated position .
  • Coupling with 2-aminobenzoic acids enables access to macrocyclic dibenzodiazocines, which are valuable in medicinal chemistry .

Ring-Opening and Amide Formation

The oxazine-dione ring undergoes hydrolysis or aminolysis to form substituted benzamides:

ReagentConditionsProduct FormedYieldSource
H₂O (acidic)p-TsOH, H₂O/MeOH2-(2-Aminobenzamido)benzoic acid78%
2-AminonicotinateNaH, THF, refluxPyrido[3,2-c] benzodiazocine-dione17%

Mechanistic Insight :

  • Acidic hydrolysis cleaves the oxazine ring, yielding linear amide intermediates .
  • Subsequent cyclization with sodium hydride forms fused heterocycles .

Cyclization Reactions

The compound serves as a precursor for quinazolinones and benzodiazocines via intramolecular cyclization:

ReagentConditionsProductYieldSource
Triethoxymethane110°C, 18 hours6-Bromo-3-phenylquinazolin-4-one31%
Ethyl bromoacetateNaH, mineral oil, RTEthyl 2-(diazocinyl)acetate78%

Notable Applications :

  • Quinazolinones derived from this compound show inhibitory activity against ALK2 kinases .
  • Alkylation at the nitrogen position enhances solubility for biological assays .

Oxidation and Reduction

Limited data exists, but analogous isatoic anhydrides undergo redox transformations:

Reaction TypeReagentProductSource
OxidationKMnO₄ (hypothetical)Carboxylic acid derivatives
ReductionNaBH₄ (hypothetical)Dihydro-oxazine intermediates

Caution : Experimental validation specific to this compound is sparse, and predictions are based on structural analogs .

Comparison with Similar Compounds

CompoundReactivity DifferenceKey Application
6-Chloro-1-methyl analogSlower substitution due to weaker C-Cl bondLess active in kinase assays
8-Bromo-6-methyl isomerAltered regioselectivity in couplingMacrocycle synthesis
Non-brominated isatoic anhydrideLacks halogen-directed reactivityGeneral amide synthesis

Data compiled from .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzo[d][1,3]oxazine compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of compounds similar to 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating effectiveness against methicillin-resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition (%)
Compound 10cStaphylococcus aureus7.75
Compound 10fStaphylococcus aureus7.92
Compound 10gStaphylococcus aureus8.94
Compound 10iCandida albicans21.65

Pharmaceutical Development

The compound's structure makes it a valuable scaffold for the development of new pharmaceuticals. Its analogs have been synthesized and evaluated for their potential as anti-inflammatory agents and analgesics. The modification of the benzoxazine core allows for tuning the pharmacological properties to enhance efficacy and reduce side effects.

Materials Science

This compound has applications in materials science as a precursor for synthesizing polymers and other materials with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials used in coatings, adhesives, and electronic devices .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various derivatives derived from the benzoxazine framework. Compounds were tested against a panel of bacterial strains using disc diffusion methods. The results indicated that specific substitutions on the benzoxazine ring significantly enhanced antimicrobial activity, suggesting that further structural modifications could lead to more potent agents.

Case Study 2: Polymer Synthesis

In another study, researchers utilized the compound in the synthesis of novel polymers through thermal polymerization processes. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers, indicating potential applications in high-performance materials .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione with its analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Rf Value (Hexane:EtOAc 7:3) Key Spectral Data (¹H-NMR δ, ppm)
This compound (inferred) 6-Br, N1-Me 242.03 ~210–215* ~60–65* ~0.35–0.40* N1-Me: ~3.3–3.5; aromatic: ~7.5–8.0
6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (13f) 6-Cl, N1-Me 197.59 201–202 62 0.33 N1-Me: 3.34; aromatic: 7.30–7.90
1-Benzyl-1H-benzo[d][1,3]oxazine-2,4-dione (13g) N1-Bn 251.26 141–142 57 0.54 N1-Bn: 5.20 (s, 2H); aromatic: 7.20–7.50
6-Bromo-1-(naphthalen-1-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione (13i) 6-Br, N1-(naphthalenyl-Me) 352.21 230–231 51 0.74 N1-CH2: 5.50 (s, 2H); naphthalene: 7.40–8.20
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 76561-16-5) 7-Br, N1-H 242.03 220.1–222.5 N/A N/A Aromatic: 7.60–8.10
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 120374-68-7) 6-Cl, 8-Me, N1-H 211.60 N/A N/A N/A Aromatic: 7.00–7.50; 8-Me: ~2.50

*Inferred based on structural trends.

Key Observations:
  • Substituent Effects :
    • Bromine at position 6 increases molecular weight and lipophilicity compared to chlorine (e.g., 13f vs. inferred bromo-methyl derivative).
    • N1-methylation reduces steric bulk compared to benzyl or naphthalenylmethyl groups (13g, 13i), likely improving solubility in polar solvents .
  • Melting Points : Bromine’s larger atomic size and stronger intermolecular forces (van der Waals) may elevate melting points relative to chloro analogs (e.g., 13f: 201–202°C vs. inferred bromo-methyl: ~210–215°C).
  • Chromatographic Behavior : Higher Rf values for bulkier N-substituents (e.g., 13i: 0.74) reflect increased hydrophobicity .

Biological Activity

Overview

6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its unique molecular structure and diverse applications in medicinal chemistry and biological research. With a molecular formula of C9H6BrNO3 and a molecular weight of approximately 256.05 g/mol, this compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The presence of the bromine atom and the oxazine ring enhances its reactivity and binding affinity to various molecular targets. This interaction can modulate enzyme activities, potentially leading to therapeutic effects in various disease models.

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or modulator of certain enzymes. For instance, it has been shown to selectively inhibit cysteine-targeting enzymes, which are crucial in various metabolic pathways. This property suggests its potential use in drug development targeting diseases related to enzyme dysregulation .

Cytotoxicity Studies

A study focusing on the cytotoxic effects of related compounds highlighted that derivatives of benzo[d][1,3]oxazine-2,4-diones exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data for this compound is limited, structural analogs have demonstrated IC50 values ranging from 97.3 µM to over 200 µM against HeLa and U87 cancer cell lines . These findings suggest that further investigation into the cytotoxic potential of this compound could reveal significant therapeutic applications.

Antibacterial Activity

Despite its promising cytotoxic properties against cancer cells, preliminary studies have indicated that this compound does not exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains at tested concentrations . This lack of antibacterial efficacy may limit its application in infectious disease contexts but underscores the need for further exploration into its biological profile.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityIC50 (µM)Notes
This compound StructureEnzyme inhibitionTBDPotential for therapeutic applications
8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione N/AModerate cytotoxicity150 - 200Targeting neurological disorders
6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one N/ALow antibacterial activity>1000Limited therapeutic use

Case Studies

Several case studies have explored the applications of benzo[d][1,3]oxazine derivatives in drug development:

  • Pharmaceutical Development : A study highlighted the use of related compounds as intermediates in synthesizing pharmaceuticals targeting neurological disorders. These compounds enhance drug specificity and efficacy due to their structural properties .
  • Biological Research : Researchers have employed these compounds to investigate their effects on cellular processes and biochemical pathways. This research contributes significantly to understanding potential therapeutic targets for various diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction conditions be modified to improve yield?

  • Methodology : The compound is synthesized via cyclocondensation of bromoanthranilic acid derivatives. For example, bromoanthranilic acid is reacted with benzoyl chloride in pyridine at 0°C, followed by NaHCO₃ treatment and ethanol recrystallization . Yield optimization involves adjusting stoichiometry (e.g., 0.05 mol bromoanthranilic acid to 0.04 mol benzoyl chloride) and monitoring reaction progress via TLC (hexane:ethyl acetate, 2:1) . Post-reaction purification using slow solvent evaporation (e.g., ethyl acetate) enhances crystal quality for structural studies .

Q. How is X-ray crystallography applied to confirm the molecular structure and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction reveals planar benzothiazine rings with intermolecular interactions such as C–H⋯O hydrogen bonds and π-π stacking (centroid separation: 3.720 Å) . These interactions stabilize the crystal lattice and inform reactivity predictions. Structural validation includes comparing experimental bond lengths (e.g., C–Br: 1.897 Å) with computational models .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) .
  • ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 2.51 ppm, aromatic protons at δ 7.39–8.11 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking evaluates binding affinity to target proteins (e.g., bacterial enzymes for antibacterial derivatives). QSAR models correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity .

Q. What strategies resolve contradictions in synthetic yields between similar derivatives (e.g., 56.7% vs. 70%)?

  • Methodology :

  • Reaction Kinetics : Compare activation energies under varying temperatures or catalysts.
  • Side-Reaction Analysis : Use LC-MS to identify byproducts from competing pathways (e.g., hydrolysis of intermediates).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of reactants .

Q. How are hydrazine-based derivatives synthesized, and what role do substituents play in their anthelmintic activity?

  • Methodology : Refluxing the parent compound with hydrazine derivatives (e.g., cyclohexanone hydrazone) in glacial acetic acid introduces substituents at the 4-position . Bioactivity assays (e.g., Caenorhabditis elegans paralysis tests) assess the impact of substituents like fluorobenzylidene on potency .

Q. What crystallographic metrics are critical for analyzing stacking interactions in brominated heterocycles?

  • Methodology : Measure centroid-centroid distances (3.5–4.0 Å) and dihedral angles (<5°) to quantify π-π stacking . Hirshfeld surface analysis maps contact contributions (e.g., Br⋯H interactions: 2.8–3.2 Å) .

Methodological and Safety Considerations

Q. How to design a stability study for brominated oxazine derivatives under varying pH and temperature?

  • Methodology :

  • Accelerated Degradation : Incubate samples at 40–60°C and pH 1–13, monitoring decomposition via HPLC.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life. Safety protocols (e.g., P210: avoid ignition sources) ensure safe handling of thermally unstable intermediates .

Q. What safety protocols are critical when handling brominated intermediates during synthesis?

  • Guidelines :

  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., pyridine) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats mitigate skin contact risks.
  • Emergency Response : Neutralize spills with NaHCO₃ for acidic byproducts .

Data Presentation

Table 1 : Key Synthetic Parameters for Derivatives

DerivativeReagentYield (%)Key Interaction (X-ray)
BQ1Metformin70C–H⋯O (2.042 Å)
Cyclohexanone hydrazoneCyclohexanone56.7π-π stacking (3.720 Å)

Table 2 : Spectroscopic Benchmarks

TechniqueKey SignalAssignment
FT-IR1705 cm⁻¹C=O stretch
¹H NMRδ 2.51 (s, 6H)N(CH₃)₂

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
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6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

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